molecular formula C9H8ClNO2 B13986500 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B13986500
M. Wt: 197.62 g/mol
InChI Key: PGELSTZGLOUUBN-UHFFFAOYSA-N
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Description

7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-boiling solvents and specific catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. It has been found to inhibit monoamine oxidase A (MAO-A) with an IC50 value of 183 μM, while having no effect on monoamine oxidase B (MAO-B). This inhibition can affect neurotransmitter levels in the brain, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chlorine atom at the 7-position can influence its interaction with biological targets and its overall pharmacokinetic properties .

Biological Activity

7-Chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

The compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure that incorporates a nitrogen atom. Its molecular formula is C9H8ClN1O2C_9H_8ClN_1O_2, and it has been synthesized through various methods, including condensation reactions involving substituted anilines and carbonyl compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various hydrazones derived from 7-chloroquinoline, it was found that several derivatives exhibited significant cytotoxic activity against a panel of 60 cancer cell lines, including leukemia and breast cancer cells. The most active compounds showed submicromolar GI50 values, indicating potent growth inhibition .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the aryl unit significantly influenced the cytotoxic efficacy of the compounds. For instance, specific substitutions on the quinoline core enhanced activity against certain cancer types .

Table 1: Cytotoxic Activity of Selected Compounds

Compound IDCancer TypeIC50 (µM)
Compound 1CNS Cancer0.688
Compound 2Ovarian Cancer0.512
Compound 3Non-Small Cell Lung Cancer0.900

Antimicrobial Activity

The quinoline derivatives have also shown promising antimicrobial properties.

Antibacterial and Antifungal Effects

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential as a therapeutic agent in treating infectious diseases .

Cardioprotective Effects

Emerging evidence suggests that derivatives of this compound may have cardioprotective properties. In experiments involving cardiomyocytes, certain derivatives maintained high cell viability under stress conditions induced by doxorubicin treatment, indicating their potential to mitigate drug-induced cardiotoxicity .

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Certain derivatives promote apoptotic pathways in cancer cells, leading to programmed cell death.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

7-chloro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8ClNO2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2H2,(H,11,13)

InChI Key

PGELSTZGLOUUBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)O)Cl

Origin of Product

United States

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